molecular formula C20H18N2O3 B11551608 N'-(4-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide

N'-(4-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide

Cat. No.: B11551608
M. Wt: 334.4 g/mol
InChI Key: TWHGQPJIROGUDI-FYJGNVAPSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazine group

Preparation Methods

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-hydroxynaphthalene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

4-ethoxybenzaldehyde+3-hydroxynaphthalene-2-carbohydrazideN’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide\text{4-ethoxybenzaldehyde} + \text{3-hydroxynaphthalene-2-carbohydrazide} \rightarrow \text{N'-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide} 4-ethoxybenzaldehyde+3-hydroxynaphthalene-2-carbohydrazide→N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide

Chemical Reactions Analysis

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique ethoxy group in N’-[(E)-(4-ethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide may confer distinct properties, such as enhanced solubility or specific interactions with biological targets .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-2-25-17-9-7-14(8-10-17)13-21-22-20(24)18-11-15-5-3-4-6-16(15)12-19(18)23/h3-13,23H,2H2,1H3,(H,22,24)/b21-13+

InChI Key

TWHGQPJIROGUDI-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

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